7-(Tert-butyl)-5-azaspiro[2.4]heptane

Catalog No.
S935885
CAS No.
2090867-55-1
M.F
C10H19N
M. Wt
153.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(Tert-butyl)-5-azaspiro[2.4]heptane

CAS Number

2090867-55-1

Product Name

7-(Tert-butyl)-5-azaspiro[2.4]heptane

IUPAC Name

7-tert-butyl-5-azaspiro[2.4]heptane

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

InChI

InChI=1S/C10H19N/c1-9(2,3)8-6-11-7-10(8)4-5-10/h8,11H,4-7H2,1-3H3

InChI Key

ISFPWARUUNRCTQ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CNCC12CC2

Canonical SMILES

CC(C)(C)C1CNCC12CC2

7-(Tert-butyl)-5-azaspiro[2.4]heptane is a chemical compound characterized by its unique spirocyclic structure, which includes a nitrogen atom in the ring system. Its molecular formula is C11_{11}H19_{19}N, and it has a molecular weight of approximately 179.28 g/mol. The compound features a tert-butyl group, which contributes to its steric bulk and lipophilicity, potentially influencing its biological activity and interactions with various molecular targets.

  • Availability

    Chemical suppliers offer derivatives of 7-(Tert-butyl)-5-azaspiro[2.4]heptane, such as tert-Butyl (7S)-5-azaspiro[2.4]hept-7-ylcarbamate [, , , ]. These suppliers primarily focus on selling the chemical and may not have information on its research applications.

  • Potential Research Areas

    The presence of a nitrogen atom and a ring structure suggests potential applications in medicinal chemistry or materials science. However, without further research it is impossible to speculate on specific uses.

Due to its functional groups:

  • Oxidation: This process involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: In this reaction, hydrogen is added or oxygen is removed, often employing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: This reaction entails replacing one functional group with another, commonly using reagents like halogens or nucleophiles.

These reactions allow for the modification of the compound to enhance its properties or to synthesize derivatives with improved efficacy.

The biological activity of 7-(Tert-butyl)-5-azaspiro[2.4]heptane is notable due to its potential interactions with various biological targets. The compound has been studied for its role in:

  • Enzyme Inhibition: It may act as an inhibitor for specific enzymes, modulating biochemical pathways.
  • Receptor Modulation: Its structure allows it to interact with receptors, influencing physiological responses.

Research indicates that compounds with spirocyclic frameworks often exhibit significant biological activity, making them candidates for further pharmacological exploration.

The synthesis of 7-(Tert-butyl)-5-azaspiro[2.4]heptane typically involves multi-step organic reactions:

  • Formation of the Spirocyclic Structure: This often begins with the reaction of a suitable amine with a spirocyclic ketone.
  • Protecting Group Strategies: Tert-butyl carbamate may be used as a protecting group during synthesis to facilitate subsequent reactions.
  • Cyclization and Deprotection: The reaction proceeds through nucleophilic addition followed by cyclization and deprotection steps to yield the final product.

For industrial-scale production, optimization of reaction conditions and purification methods such as chromatography are essential to ensure high yields and purity.

7-(Tert-butyl)-5-azaspiro[2.4]heptane has several potential applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing novel spirocyclic compounds that may possess therapeutic properties.
  • Chemical Research: The compound can be utilized in studies aimed at understanding structure-activity relationships in drug design.
  • Specialty Chemicals Production: Its unique structure makes it valuable in producing advanced materials and specialty chemicals.

Several compounds share structural features with 7-(Tert-butyl)-5-azaspiro[2.4]heptane, allowing for comparative analysis:

Compound NameCAS NumberSimilarityUnique Features
(R)-tert-Butyl 7-amino-5-azaspiro[2.4]heptane1638744-92-91.00Enantiomeric form; potential differences in biological activity
tert-Butyl 1-amino-3-azabicyclo[3.1.0]hexane489438-95-10.96Different bicyclic structure affecting binding properties
tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate185693-02-10.96Distinct ring system; possible variations in reactivity
(S)-tert-Butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane1262397-26-10.96Variation at another position may influence pharmacological effects

These comparisons highlight the uniqueness of 7-(Tert-butyl)-5-azaspiro[2.4]heptane regarding its specific structural configuration and potential therapeutic applications, distinguishing it from other similar compounds in terms of reactivity and biological activity.

XLogP3

2.2

Dates

Last modified: 08-16-2023

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